

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethoate

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This guide provides a comprehensive overview of the core physical and chemical properties of Dimethoate, an organophosphate insecticide. The information is presented to support research, development, and safety assessments. All quantitative data is summarized for clarity, and detailed experimental protocols for determining these properties are provided, referencing internationally recognized guidelines.

Chemical Identity

Identifier	Value
IUPAC Name	O,O-Dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate[1][2][3]
CAS Number	60-51-5[1][2][4]
Molecular Formula	C5H12NO3PS2[1][2][5][6][7][8]
Molecular Weight	229.26 g/mol [2][6][8]
Common Names	Dimethoate, Fosfamid, Rogor, Cygon[1][2]

Physicochemical Properties of Dimethoate

The physical and chemical characteristics of Dimethoate are crucial for understanding its environmental fate, toxicology, and for the development of formulations. Pure dimethoate is a

colorless to white crystalline solid with a mercaptan-like or camphor-like odor.[1][9][10] The technical grade product may appear as an off-white to grayish semi-crystalline material.[1][9]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of Dimethoate.

Property	Value	Temperature (°C)	Pressure
Melting Point	43 - 45 °C (technical) [2][4]; 51 - 52.5 °C[1] [11]	N/A	N/A
Boiling Point	117 °C[2][5]	N/A	0.1 mmHg (13.3 Pa) [2][5]
Density	1.281 g/cm ³ [1][11]	20	N/A
Vapor Pressure	1.1 x 10 ⁻³ Pa (8.5 x 10 ⁻⁶ mmHg)[1][11]	25	N/A
Water Solubility	25 - 39 g/L[1][4]	21	N/A
log Kow (Octanol- Water Partition Coefficient)	0.704 - 0.78[5][10]	N/A	N/A
Flash Point	107 °C (Closed Cup) [2][12][13]	N/A	N/A

Solubility Profile

Dimethoate exhibits the following solubility characteristics:

- Highly soluble in: Chloroform, methylene chloride, benzene, toluene, alcohols, esters, and ketones.[1][11]
- Slightly soluble in: Xylene, carbon tetrachloride, and aliphatic hydrocarbons.[1][11]
- Fairly soluble in: Water.[1][11]

Chemical Stability and Reactivity

- **pH Stability:** Dimethoate is relatively stable in acidic to neutral aqueous solutions (pH 2-7).[1][11] However, it is unstable and rapidly hydrolyzes in alkaline solutions (pH > 7).[1][11] At pH 9, a 50% loss can occur in 12 days.[1][11]
- **Thermal Stability:** It is thermally unstable and decomposes upon heating.[10] Heating can convert it to its O,S-dimethyl isomer (isodimethoate).[1][9]
- **Corrosivity:** It is reported to be slightly corrosive to iron.[12]
- **Decomposition:** When heated to decomposition, it produces toxic fumes, including nitrogen oxides, phosphorus oxides, and sulfur oxides.[12]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physicochemical properties of a chemical substance like Dimethoate, based on internationally accepted guidelines.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for the determination of the melting point of crystalline solids.

- **Capillary Method:** A small amount of the finely powdered substance is packed into a capillary tube. The tube is attached to a thermometer or a temperature sensor and heated in a controlled liquid bath or metal block. The temperature at which the substance is observed to melt is recorded as the melting point.
- **Hot Stage Apparatus:** A small quantity of the substance is placed on a heated stage, and its melting is observed through a microscope. The temperature of the stage is precisely controlled and measured.
- **Differential Scanning Calorimetry (DSC):** This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is determined from the peak of the endothermic transition on the DSC curve.

Boiling Point (OECD Guideline 103)

This guideline provides methods for determining the boiling point of liquids.

- **Ebulliometer Method:** An ebulliometer is used to measure the exact boiling temperature under equilibrium conditions at atmospheric pressure. The liquid is heated, and the temperature of the vapor-liquid equilibrium is measured.
- **Dynamic Method:** The temperature at which vapor is recondensing in a reflux condenser while the liquid is boiling is measured. The pressure can be varied to determine the boiling point at different pressures.
- **Distillation Method:** The substance is distilled, and the boiling temperature is recorded as the plateau in the temperature-distillate volume curve.

Density of Solids (OECD Guideline 109)

This guideline outlines methods for determining the density of solid substances.

- **Displacement Method (Pycnometer):** A pycnometer (a flask with a precisely known volume) is weighed empty, then filled with a liquid of known density (in which the solid is insoluble) and weighed again. The solid is then added to the empty pycnometer, and it is weighed. Finally, the pycnometer with the solid is filled with the liquid and weighed. The density of the solid is calculated from these four weights.
- **Buoyancy Method (Archimedes' Principle):** The sample is weighed in air and then weighed again while submerged in a liquid of known density. The difference in weight is equal to the weight of the displaced liquid. The volume of the solid can be calculated from the density of the liquid, and subsequently, the density of the solid is determined.

Vapor Pressure (OECD Guideline 104)

This guideline describes several methods suitable for different vapor pressure ranges. For a substance like Dimethoate with a low vapor pressure, the following are often used:

- **Gas Saturation Method:** A stream of an inert gas is passed at a known flow rate through or over the surface of the substance, slowly enough to ensure saturation. The amount of

substance transported by the gas is determined. The vapor pressure is calculated from the mass of the substance and the volume of the gas passed.

- Effusion Method (Knudsen Cell): The substance is placed in a small, heated container (Knudsen cell) with a very small orifice. The rate of mass loss due to the substance effusing through the orifice into a vacuum is measured. The vapor pressure is calculated from this rate of mass loss.

Water Solubility (OECD Guideline 105)

This guideline provides two primary methods depending on the expected solubility. For Dimethoate, with a solubility greater than 10^{-2} g/L, the Flask Method is appropriate.

- Flask Method: An excess amount of the test substance is placed in a flask with a known volume of water. The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (saturation). The concentration of the substance in the aqueous phase, after separation of the undissolved solid (e.g., by centrifugation and filtration), is then determined by a suitable analytical method (e.g., HPLC, GC). This concentration is the water solubility.

Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117)

The octanol-water partition coefficient (K_{ow}) is a measure of a chemical's lipophilicity.

- Shake Flask Method (OECD 107): This is the classical method for determining log K_{ow} values between -2 and 4. A solution of the substance in either n-octanol or water is placed in a vessel with the other solvent. The vessel is shaken to allow for partitioning between the two phases until equilibrium is reached. The phases are then separated, and the concentration of the substance in each phase is measured. The partition coefficient is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- HPLC Method (OECD 117): This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its log K_{ow} . The retention time of the test substance is measured and compared to the retention times of a series of standard substances with known log K_{ow} values. A calibration curve is generated from the standards, and the log K_{ow} of the test substance is interpolated.

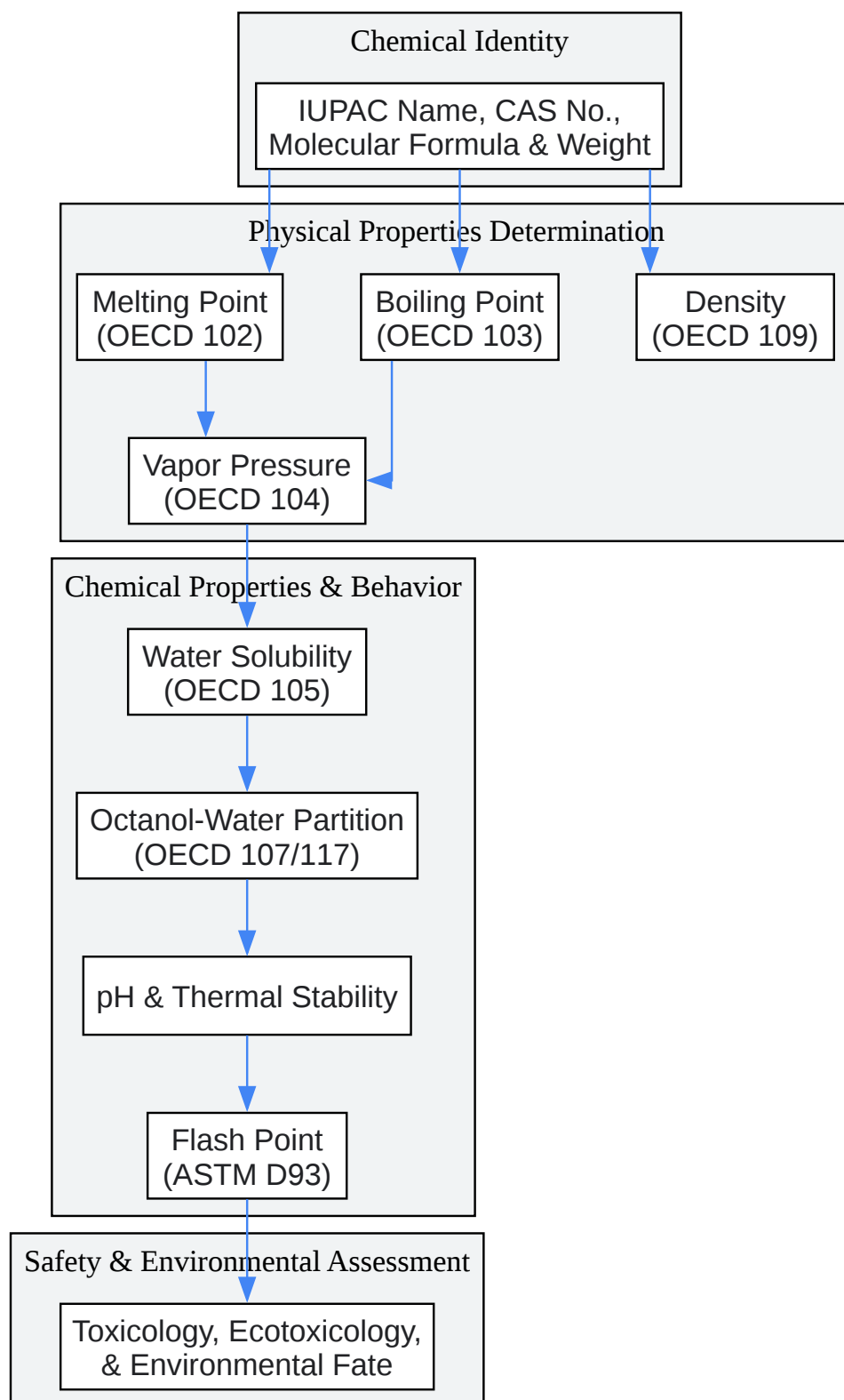
Flash Point (Pensky-Martens Closed Cup Method - e.g., ASTM D93)

This method is used to determine the flash point of liquids with a closed cup tester.

- Procedure: A sample of the substance is placed in the test cup of the Pensky-Martens apparatus and heated at a slow, constant rate with continuous stirring. An ignition source is directed into the cup at regular temperature intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a distinct flash inside the cup.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical substance like Dimethoate.



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Caption: Logical workflow for the physicochemical characterization of Dimethoate.

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